molecular formula C11H9ClO3S B1586254 Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate CAS No. 41280-81-3

Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate

Cat. No.: B1586254
CAS No.: 41280-81-3
M. Wt: 256.71 g/mol
InChI Key: WWDSBGDUDDPVRU-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a chloro group at the third position, a methoxy group at the fifth position, and a carboxylate ester at the second position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving suitable precursors. For instance, a common method involves the reaction of 2-chlorothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiophene ring.

    Introduction of Substituents: The chloro and methoxy groups can be introduced through electrophilic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be carried out using methanol in the presence of a base.

    Esterification: The carboxylate ester group can be introduced through esterification reactions. This can be achieved by reacting the carboxylic acid derivative of the benzothiophene with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide, elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives, which are valuable in medicinal chemistry and material science.

    Biology: The compound’s derivatives may exhibit biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Potential therapeutic applications of its derivatives include treatments for various diseases, such as infections, inflammation, and cancer.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate and its derivatives depends on their specific biological targets and pathways. For instance, derivatives with antimicrobial activity may inhibit bacterial enzymes or disrupt cell membrane integrity. Anti-inflammatory derivatives may modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenase or lipoxygenase. Anticancer derivatives may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways or enzymes involved in cell cycle regulation.

Comparison with Similar Compounds

Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

    Methyl 5-chloro-3-hydroxy-1-benzothiophene-2-carboxylate: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical reactivity and biological activity.

    Methyl 3-chloro-5-(2-quinolinylmethoxy)-1-benzothiophene-2-carboxylate: This compound has a quinolinylmethoxy group, which may enhance its biological activity and specificity for certain targets.

Properties

IUPAC Name

methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3S/c1-14-6-3-4-8-7(5-6)9(12)10(16-8)11(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDSBGDUDDPVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384273
Record name Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41280-81-3
Record name Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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